![molecular formula C22H14BrNO2S B2829360 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477886-46-7](/img/structure/B2829360.png)
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid” is a complex organic molecule that contains several functional groups. It has a quinoline ring, a common structure in many pharmaceuticals , a bromophenyl group, which is often used in medicinal chemistry due to its bioactivity , and a carboxylic acid group, which is a common functional group in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, bromophenyl group, and carboxylic acid group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on developing new synthetic routes and chemical properties of compounds related to 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid. For instance, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters demonstrates the versatility of these compounds in creating a wide range of heterocyclic structures with potential biological and photophysical applications (Pokhodylo et al., 2021).
Antileukotrienic Agents
Compounds bearing the quinoline moiety have been synthesized as potential antileukotrienic agents, indicating their relevance in therapeutic applications. The synthesis of certain quinoline derivatives showcases their potential in inhibiting leukotriene biosynthesis, which is crucial for managing conditions like asthma and allergic rhinitis (Jampílek et al., 2004).
Fluorescence and Photophysical Properties
Quinoline derivatives exhibit interesting photophysical behaviors, making them suitable for various applications, including fluorescent materials and sensors. Studies on the fluorescence and quantum chemical investigations of multi-substituted quinoline derivatives highlight their potential in designing new materials with enhanced optical properties (Le et al., 2020).
Material Science and Polymer Chemistry
The synthesis of new hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units from quinoline derivatives points to their use in creating advanced materials with specific mechanical and optical properties. These polymers have potential applications in electronics, coatings, and as fluorescent markers (Baek et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMXDVNTAGJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)
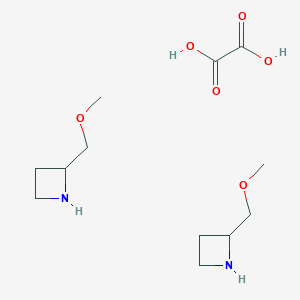
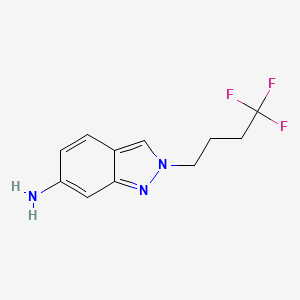
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2829285.png)
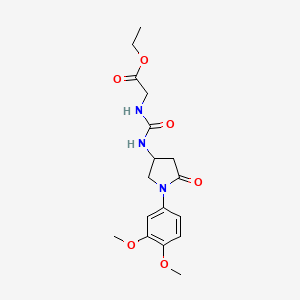
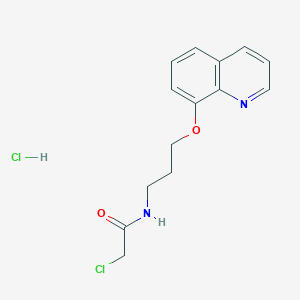
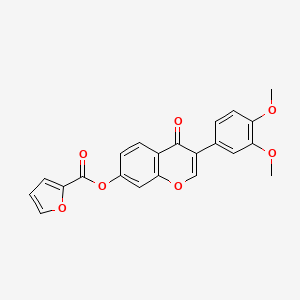


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)
![2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone](/img/structure/B2829297.png)
